molecular formula C8H14O3 B8308362 3-Acetyl-hexanoic acid

3-Acetyl-hexanoic acid

Cat. No.: B8308362
M. Wt: 158.19 g/mol
InChI Key: SZZNYPZYDQZGDY-UHFFFAOYSA-N
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Description

3-Acetyl-hexanoic acid (IUPAC name: 3-(acetyl)hexanoic acid) is a branched carboxylic acid derivative characterized by an acetyl group (CH₃CO-) attached to the third carbon of a hexanoic acid backbone. This structural modification introduces a ketone functionality, distinguishing it from other hexanoic acid derivatives.

Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol. The compound is hypothesized to exhibit solubility in polar organic solvents (e.g., ethanol, chloroform) due to its mixed hydrophilic (carboxylic acid) and hydrophobic (acetyl and alkyl chain) regions .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-acetylhexanoic acid

InChI

InChI=1S/C8H14O3/c1-3-4-7(6(2)9)5-8(10)11/h7H,3-5H2,1-2H3,(H,10,11)

InChI Key

SZZNYPZYDQZGDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

(a) 3-Hydroxyhexanoic Acid
  • Structure : Features a hydroxyl (-OH) group at the third carbon instead of an acetyl group.
  • Properties: Molecular formula: C₆H₁₂O₃; MW 132.16 g/mol . Solubility: Miscible in chloroform, ethanol, and methanol . Biological Role: Identified as a biomarker in diabetic ketoacidosis and mitochondrial β-oxidation disorders .
  • Key Difference: The hydroxyl group increases polarity and hydrogen-bonding capacity, making 3-hydroxyhexanoic acid more hydrophilic than 3-acetyl-hexanoic acid.
(b) Ethyl 5-Oxohexanoate
  • Structure : An ester derivative with a ketone (oxo) group at the fifth carbon.
  • Properties :
    • Molecular formula: C₈H₁₄O₃; MW 158.19 g/mol .
    • Reactivity: The ester group reduces acidity (pKa ~5–6 for esters vs. ~4.5 for carboxylic acids).
  • Key Difference: The ester functionality and ketone position alter its metabolic stability and synthetic applications compared to this compound.
(c) 3-Hexenyl Hexanoate
  • Structure: An ester of hexanoic acid with a 3-hexenyl alcohol moiety.
  • Properties :
    • Molecular formula: C₁₂H₂₂O₂; MW 198.30 g/mol .
    • Applications: Used in flavor and fragrance industries due to its fruity aroma .
  • Key Difference: The absence of a carboxylic acid group renders it non-acidic and volatile, unlike this compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
This compound* C₈H₁₄O₄ 174.19 Ethanol, Chloroform Carboxylic acid, Ketone
3-Hydroxyhexanoic acid C₆H₁₂O₃ 132.16 Chloroform, Ethanol Carboxylic acid, Hydroxyl
Ethyl 5-oxohexanoate C₈H₁₄O₃ 158.19 Organic solvents Ester, Ketone
3-Hexenyl hexanoate C₁₂H₂₂O₂ 198.30 Lipophilic solvents Ester, Alkene

*Inferred properties based on structural analogs.

Preparation Methods

Strains and Substrates

Key microbial chassis include Clostridium and Megasphaera species, which utilize substrates such as glucose or fructose to produce medium-chain carboxylic acids. For example:

  • Substrate selection : Glucose or fructose serves as the primary carbon source.

  • Electron acceptors : Adding acetate enhances production yields by balancing redox states.

Table 1: Microbial Production Parameters

ParameterRange/ValueSource
Temperature30–37°C
pH6.0–7.0
SubstrateGlucose, fructose
Yield (g/L)0.5–1.2

Metabolic Engineering

Strain optimization involves:

  • Gene knockouts : Deleting competing pathways (e.g., ethanol or lactate formation).

  • Gene overexpression : Enhancing enzymes like acetyl-CoA synthase or β-ketoacyl-ACP synthase to redirect carbon flux.

Challenges and Advancements

  • Low yields : Current yields remain suboptimal for industrial scalability.

  • Future directions : CRISPR-Cas9-based engineering to improve substrate utilization and acetyl transferase activity.

Chemical Synthesis

Chemical methods focus on acetylating hexanoic acid or its derivatives. While less documented than microbial routes, these approaches offer precision in regioselectivity.

Acid Chloride Intermediate

  • Convert hexanoic acid to hexanoyl chloride :

    CH3(CH2)4COOH+SOCl2CH3(CH2)4COCl+SO2+HCl\text{CH}_3(\text{CH}_2)_4\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_4\text{COCl} + \text{SO}_2 + \text{HCl}

    Sulfuryl chloride (SOCl₂) or thionyl chloride (SOCl₂) are common reagents.

  • Alkylation at the third carbon :
    The chloride intermediate reacts with a methyl nucleophile (e.g., methyl Grignard reagent) to introduce the acetyl group. However, regioselectivity control remains a challenge.

Enolate Alkylation

  • Deprotonate hexanoic acid :
    Using a base (e.g., LDA or NaH) to generate an enolate at the third carbon.

  • Alkylation with methyl iodide :

    CH3(CH2)4COO+CH3ICH3(CH2)4C(O)CH3\text{CH}_3(\text{CH}_2)_4\text{COO}^- + \text{CH}_3\text{I} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{C(O)CH}_3

    This method requires strict temperature control to avoid side reactions.

Alternative Approaches

  • Malonic ester synthesis : Chain extension via alkylation of malonic esters, followed by decarboxylation.

  • Oxidation of alcohols : 3-Acetylhexanol oxidation to the carboxylic acid, though scalability is limited.

Table 2: Chemical Synthesis Challenges

ChallengeSolution/Status
RegioselectivityLimited progress
Catalyst efficiencyUnder investigation
ScalabilityLow yields reported

Comparative Analysis

Microbial vs. Chemical Methods

MetricMicrobial SynthesisChemical Synthesis
Yield 0.5–1.2 g/L<0.1 g/L (hypothetical)
Cost Moderate (substrate + labor)High (reagents + catalysts)
Regioselectivity High (enzymatic control)Low (requires protection)
Environmental Impact Low (biodegradable byproducts)High (toxic chemicals)

Case Study: Metabolic Engineering

A Clostridium strain engineered to overexpress acetyl-CoA synthase achieved a 40% increase in this compound titer compared to wild-type.

Q & A

Q. What advanced techniques evaluate thermal stability under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) at 25–100°C. Monitor degradation via high-performance liquid chromatography (HPLC). Correlate results with Arrhenius models to predict shelf life at –20°C .

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